molecular formula C13H18O2 B2653720 2,2-Dimethyl-5-phenylpentanoic acid CAS No. 2840-74-6

2,2-Dimethyl-5-phenylpentanoic acid

Cat. No.: B2653720
CAS No.: 2840-74-6
M. Wt: 206.285
InChI Key: QDBSHQCJVMNTTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-phenylpentanoic acid typically involves the alkylation of a suitable precursor, such as 2,2-dimethylpentanoic acid, with a phenyl group. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2,2-dimethylpentanoic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-phenylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-5-phenylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The phenyl group may also engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-5-phenylpentanoic acid is unique due to the presence of both the dimethyl and phenyl substitutions, which confer specific steric and electronic effects.

Properties

IUPAC Name

2,2-dimethyl-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,12(14)15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBSHQCJVMNTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-74-6
Record name 2,2-dimethyl-5-phenylpentanoic acid
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